molecular formula C18H21N3O4S2 B2879354 N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034430-72-1

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2879354
CAS RN: 2034430-72-1
M. Wt: 407.5
InChI Key: LAYCFAXKNAHXEQ-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as STO-609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by researchers at the University of Dundee, and since then, it has been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Fungicidal Activity

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide derivatives have shown promising results in fungicidal activity. For instance, specific derivatives demonstrated superior efficacy compared to commercial fungicides in controlling cucumber downy mildew, positioning them as significant lead compounds for further optimization and development as fungicides (Wu et al., 2022).

Erythroid Differentiation

Nicotinamide and its analogues were found to induce erythroid differentiation in murine erythroleukemia cells more effectively than traditional inducers. This suggests a potential therapeutic application in treating disorders related to erythropoiesis (Terada et al., 1979).

Regulation of Nitric Oxide Synthases

The compound is relevant in the study of nitric oxide synthases (NOS), where nicotinamide-adenine-dinucleotide phosphate (NADPH), a cofactor, plays a crucial role in the synthesis of nitric oxide, a vital signaling molecule. This research area is essential for understanding vascular health and the pathophysiology of cardiovascular diseases (Förstermann & Sessa, 2012).

DNA Repair

Nicotinamide has shown to stimulate DNA repair in human lymphocytes damaged by UV irradiation, suggesting its potential as a protective agent against genetic damage and its implications in cancer research (Berger & Sikorski, 1980).

Redox Chemistry

Research on synthetic nicotinamide cofactor analogues for redox chemistry has revealed their significance in organic chemistry and biocatalysis. These analogues serve as biomimetics used in catalytic or stoichiometric amounts in redox reactions, showcasing the versatility of nicotinamide derivatives in facilitating chemical transformations (Paul, Arends & Hollmann, 2014).

properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c19-27(23,24)15-5-3-13(4-6-15)7-10-20-17(22)16-2-1-9-21-18(16)25-14-8-11-26-12-14/h1-6,9,14H,7-8,10-12H2,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYCFAXKNAHXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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